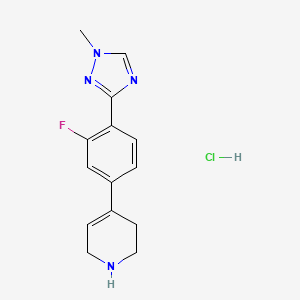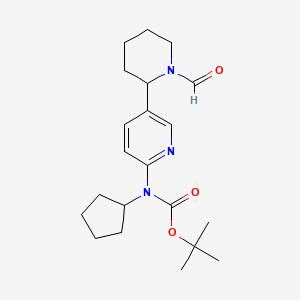
4-(3-fluoro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-fluoro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated phenyl ring and a triazole moiety, making it a valuable candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorinated Phenyl Ring:
Attachment of the Triazole Moiety: The triazole ring is introduced via a cyclization reaction, often using azide and alkyne precursors under copper-catalyzed conditions.
Formation of the Tetrahydropyridine Ring: This step involves the reduction of a pyridine ring to form the tetrahydropyridine structure.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluoro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form dihydropyridine or piperidine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine or piperidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and the fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. The triazole moiety is a common feature in many drugs, and the fluorinated phenyl ring can improve the compound’s pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the development of new materials and agrochemicals. Its unique structure can impart desirable properties to polymers and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-fluoro-4-(1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
- 4-(3-chloro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
- 4-(3-fluoro-4-(1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine
Uniqueness
The uniqueness of 4-(3-fluoro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride lies in its combination of a fluorinated phenyl ring and a methylated triazole moiety. This combination can enhance the compound’s chemical stability, bioactivity, and pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C14H16ClFN4 |
|---|---|
Molecular Weight |
294.75 g/mol |
IUPAC Name |
4-[3-fluoro-4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C14H15FN4.ClH/c1-19-9-17-14(18-19)12-3-2-11(8-13(12)15)10-4-6-16-7-5-10;/h2-4,8-9,16H,5-7H2,1H3;1H |
InChI Key |
BEXQUBWDEDDRSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C2=C(C=C(C=C2)C3=CCNCC3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11825089.png)

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol](/img/structure/B11825121.png)

![1-{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11825130.png)
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B11825135.png)


![3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11825178.png)
![Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11825184.png)



